

(4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid physical properties

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Compound of Interest

	(4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid
Compound Name:	(4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid
Cat. No.:	B1438471

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An In-depth Technical Guide to the Physical Properties of **(4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid**

Introduction

(4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid is a specialized arylboronic acid derivative of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a methoxy group, an N-phenylsulfamoyl moiety, and a boronic acid functional group—suggests its potential as a versatile building block in Suzuki-Miyaura cross-coupling reactions and as a scaffold for the development of novel therapeutic agents and functional materials. The boronic acid group, in particular, offers a gateway to diverse chemical transformations and interactions.

This guide provides a comprehensive overview of the anticipated physical properties of **(4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid**. In the absence of a complete experimental dataset for this specific molecule, this document leverages established analytical principles and data from structurally similar compounds to provide a robust predictive framework for its characterization. The methodologies detailed herein are grounded in established laboratory practices and are designed to ensure scientific rigor and reproducibility.

Molecular Structure and Chemical Identifiers

A precise understanding of the molecule's structure is the foundation for predicting its physical and chemical behavior.

Figure 1: 2D Chemical Structure of **(4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid
Molecular Formula	C ₁₃ H ₁₄ BNO ₅ S
Molecular Weight	323.13 g/mol
SMILES	COC1=C(C=C(C=C1)B(O)O)S(=O)(=O)NC2=CC=CC=C2
InChI	InChI=1S/C13H14BNO5S/c1-19-12-6-5-9(14(15)16)7-11(12)21(17,18)13-8-3-2-4-10(8)13/h2-8,13,15-16H,1H3
InChIKey	YZGHXGNACFJSON-UHFFFAOYSA-N

Predicted Physical Properties

Direct experimental data for the target molecule is not readily available. The following properties are predicted based on data from close structural analogs. The primary analog used for comparison is (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid[1], which shares the core phenylboronic acid scaffold with a methoxy group at the 4-position and a sulfonamide-based group at the 3-position.

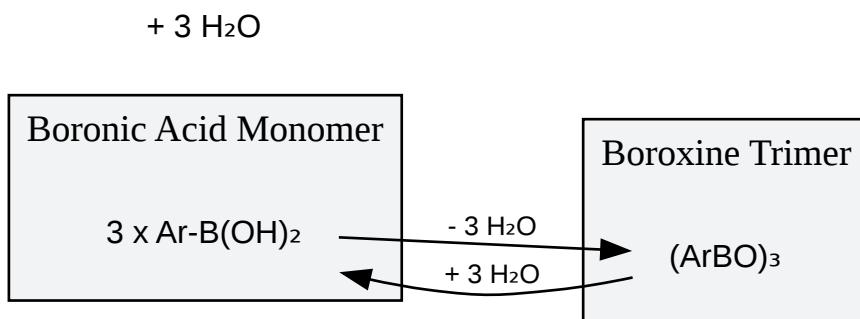
Table 2: Predicted Physical Properties

Property	Predicted Value/Range	Basis for Prediction & Expert Insights
Physical Form	White to off-white crystalline powder	Arylboronic acids are typically crystalline solids at room temperature. The presence of polar functional groups capable of hydrogen bonding ($\text{B}(\text{OH})_2$, N-H, SO_2) will favor a well-ordered crystalline lattice.
Melting Point	260-285 °C	Based on the melting point of the morpholino analog (270-276 °C)[1]. The substitution of a phenyl group for the morpholino group may slightly alter crystal packing and intermolecular forces, but a similar high melting point is expected due to the rigid, polar nature of the molecule.
Solubility	Soluble in DMSO, DMF, and methanol; sparingly soluble in water and non-polar organic solvents.	The solubility of 4-methoxyphenylboronic acid in DMSO and methanol provides a baseline[2]. The large, polar N-phenylsulfamoyl group will enhance solubility in polar aprotic solvents like DMSO and DMF. Water solubility is expected to be low due to the hydrophobicity of the two phenyl rings, despite the presence of hydrogen bonding groups.
Density	~1.4 g/cm ³	Based on the density of the morpholino analog (1.44 g/cm ³)[1]. The densities of the

		two analogs are expected to be very similar.
pKa	~8.5 - 9.5	The pKa of the boronic acid is influenced by the electronic nature of the substituents on the aryl ring. The electron-withdrawing sulfamoyl group is expected to lower the pKa relative to unsubstituted phenylboronic acid, making it slightly more acidic.

The Boroxine Equilibrium: A Critical Consideration

A crucial aspect of boronic acid chemistry is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.^[3] This equilibrium is dynamic and influenced by factors such as solvent, temperature, and the presence of water.



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Figure 2: Equilibrium between the boronic acid monomer and its boroxine trimer.

Expert Insight: The presence of boroxine can significantly impact experimental results. It may present as an impurity in analytical characterization (e.g., in NMR or mass spectra) and can affect reactivity in synthetic applications. It is standard practice to either use freshly prepared boronic acids or to ensure reaction conditions (e.g., presence of water) favor the monomeric form.^[4]

Methodologies for Physicochemical Characterization

The following section details the essential experimental protocols for the comprehensive characterization of **(4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid**.

Spectroscopic Analysis

NMR is the cornerstone for structural elucidation. A combination of ^1H , ^{13}C , and ^{11}B NMR experiments provides a complete picture of the molecular framework.

Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for this class of compounds and its residual solvent peak does not typically interfere with key signals.
- ^1H NMR Acquisition: Acquire a proton NMR spectrum. Key expected signals include:
 - Aromatic protons on the substituted phenyl ring (3H).
 - Aromatic protons on the N-phenyl ring (5H).
 - A singlet for the methoxy protons (~3.8 ppm).
 - A broad singlet for the N-H proton.
 - A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.
- ^{13}C NMR Acquisition: Acquire a carbon NMR spectrum. Expect signals for all 13 unique carbon atoms. The carbon attached to the boron atom will have a characteristic chemical shift.
- ^{11}B NMR Acquisition: Acquire a boron-11 NMR spectrum. A broad singlet in the range of 20-30 ppm is expected for the trigonal planar boronic acid. The presence of a sharper signal around 5-10 ppm could indicate the formation of a tetrahedral boronate species.

- Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Mass spectrometry is critical for confirming the molecular weight and providing information about the compound's fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for this polar molecule.[\[5\]](#)

Protocol: LC/MS Analysis

- Sample Preparation: Prepare a dilute solution (10-100 $\mu\text{g/mL}$) of the compound in a mixture of methanol and water.
- Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).
- Ionization: Analyze the eluent using an ESI source in both positive and negative ion modes.
- Mass Analysis: In positive ion mode, expect to observe the $[\text{M}+\text{H}]^+$ ion. In negative ion mode, the $[\text{M}-\text{H}]^-$ ion is expected. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
- Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to aid in structural confirmation. Key expected fragmentations include the loss of water, and cleavage of the sulfonamide bond.

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol: ATR-IR Analysis

- Sample Preparation: Place a small amount of the crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands:
 - $\sim 3300\text{-}3200 \text{ cm}^{-1}$ (broad): O-H stretch of the $\text{B}(\text{OH})_2$ group.

- $\sim 3250 \text{ cm}^{-1}$: N-H stretch of the sulfonamide.
- $\sim 1600, 1500, 1450 \text{ cm}^{-1}$: C=C stretching of the aromatic rings.
- $\sim 1350\text{--}1320 \text{ cm}^{-1}$ and $\sim 1160\text{--}1140 \text{ cm}^{-1}$: Asymmetric and symmetric S=O stretching of the sulfonamide group, respectively.
- $\sim 1250 \text{ cm}^{-1}$: C-O stretching of the methoxy group.
- $\sim 1350 \text{ cm}^{-1}$ (broad): B-O stretching.

Thermal Analysis

Thermal analysis provides information on melting point, decomposition, and thermal stability.

Protocol: DSC and TGA Analysis

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
- Differential Scanning Calorimetry (DSC): Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., $10 \text{ }^{\circ}\text{C}/\text{min}$). The onset of the endothermic peak will correspond to the melting point.
- Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., $10 \text{ }^{\circ}\text{C}/\text{min}$). Monitor the mass loss as a function of temperature. This can reveal dehydration events (boroxine formation) and the onset of thermal decomposition.

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of the compound.

TLC is a rapid and effective method for monitoring reaction progress and assessing purity. A specific staining method can be used for the selective visualization of boronic acids.^{[6][7]}

Protocol: TLC with Curcumin Staining

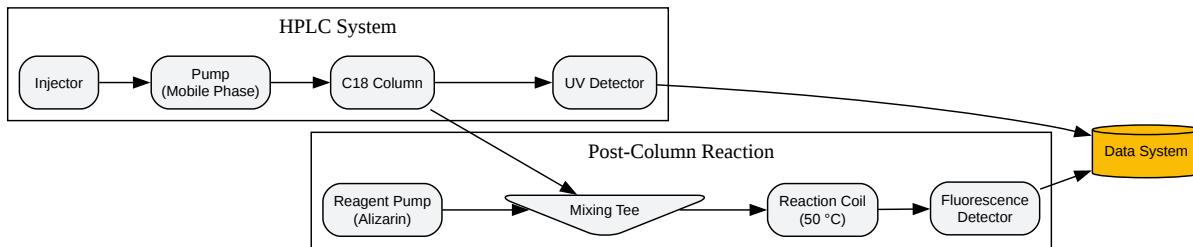
- Plate Spotting: Dissolve the sample in a suitable solvent (e.g., methanol) and spot it onto a silica gel TLC plate.

- Elution: Develop the plate using an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes).
- Visualization: After development, dry the plate and dip it into a solution of curcumin. Boronic acids will appear as distinct red spots due to the formation of a boron-curcumin complex.

HPLC provides a quantitative measure of purity. A post-column reaction can be employed for highly selective detection of boronic acids in complex mixtures.[\[8\]](#)[\[9\]](#)

Protocol: HPLC with Post-Column Derivatization

- Chromatographic Separation:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: Gradient elution with water and acetonitrile (both containing 0.1% trifluoroacetic acid).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at a wavelength where the analyte absorbs (e.g., 254 nm).
- Post-Column Reaction (for selective detection):
 - After the analytical column, mix the eluent with a solution of alizarin in a suitable buffer.
 - Pass the mixture through a reaction coil at an elevated temperature (e.g., 50 °C) to facilitate the formation of a fluorescent boronate-alizarin complex.
 - Detection: Monitor the fluorescence at an appropriate excitation and emission wavelength. This provides high selectivity for the boronic acid-containing analyte.



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References

- 1. guidechem.com [guidechem.com]
- 2. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 3. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. research.wur.nl [research.wur.nl]
- 9. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

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